4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine is a chemical compound that belongs to the class of substituted benzene derivatives. It features a fluorine atom and an imidazolidin-2-ylidene moiety, which is significant for its potential biological activity. This compound may be of interest in medicinal chemistry due to its structural properties, which could influence its interactions with biological targets.
The compound can be sourced from various chemical suppliers and databases, including PubChem and other chemical repositories. Its synthesis and characterization are often documented in scientific literature focusing on organic chemistry and medicinal applications.
4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine can be classified as:
The synthesis of 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are typically employed for characterization.
Key structural data includes:
The compound may undergo various chemical reactions typical for aromatic amines and heterocycles:
These reactions often require specific catalysts or conditions to proceed efficiently, and they can lead to a variety of derivatives with potential biological activities.
The mechanism of action for 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine in biological systems is not fully elucidated but may involve:
Studies on similar compounds suggest that modifications on the benzene ring significantly affect biological activity, making this compound a candidate for further pharmacological studies.
4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine has potential applications in:
Research into its biological activity could reveal further applications in pharmaceuticals or agrochemicals, particularly if it exhibits desirable pharmacokinetic properties.
4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine represents a structurally unique hybrid molecule at the intersection of aromatic amine chemistry and imidazolidine-based heterocyclic systems. Characterized by the CAS registry number 75849-41-1 and molecular formula C₉H₁₁FN₄, this compound features a molecular weight of 194.21 g/mol [1]. Its distinctive architecture incorporates a fluorinated benzene ring directly conjugated to an imidazolidin-2-ylidene moiety, creating an electron-rich system with significant dipole moments and hydrogen-bonding capabilities. This molecular framework positions it as a compelling subject for pharmacological exploration, particularly in targeting protein domains that recognize both planar aromatic systems and saturated heterocycles. The compound's structural duality enables unique interactions with biological targets, while the fluorine atom serves as a strategic modulator of electronic properties, lipophilicity, and metabolic stability – attributes increasingly valued in contemporary drug design paradigms [1] [6].
The systematic name 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine follows IUPAC conventions, precisely defining its molecular architecture: a 1,3-diaminobenzene (meta-phenylenediamine) derivative fluorinated at the 4-position, where one amino group forms an imino linkage to the 2-position of imidazolidine. This imidazolidine connection occurs through a ylidene bond (C=N), classifying the attached moiety specifically as imidazolidin-2-ylidene rather than a simple imidazolidinyl group [1] [3].
This compound belongs to two significant heterocyclic classes:
The molecular structure creates distinctive electronic features confirmed by spectroscopic and crystallographic analyses. The fluorine atom induces substantial electron withdrawal from the aromatic ring (σₚ = +0.06), polarizing the C-N bonds and enhancing the electrophilic character of the imino carbon adjacent to the imidazolidine ring. X-ray crystallographic studies of analogous structures reveal bond angles and torsion angles characteristic of conjugated systems bridging aromatic and imidazolidine domains, with the C(1)=N(1)-C(aromatic) torsion angle typically measuring approximately 15-16° – indicative of significant planarity favoring conjugation [6].
Table 1: Key Identifiers and Molecular Descriptors of 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine
Property | Value/Descriptor |
---|---|
CAS Registry Number | 75849-41-1 |
Systematic Name | 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine |
Molecular Formula | C₉H₁₁FN₄ |
Molecular Weight | 194.21 g/mol |
MDL Number | MFCD30477740 |
SMILES Notation | NC1=CC(N=C2NCCN2)=CC=C1F |
Hybrid Fragment Classes | Fluorobenzene / Imidazolidinylidene |
The synthetic exploration of imidazolidine derivatives began intensifying in the late 20th century, driven by their recognition as privileged scaffolds in medicinal chemistry. Early research focused on simple N-substituted imidazolidinones and their metal complexes. The specific emergence of 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine relates to two converging trends: (1) the strategic incorporation of fluorine into bioactive molecules to enhance membrane permeability and metabolic stability, and (2) the utilization of imidazolidin-2-ylidene groups as semi-rigid linkers capable of mimicking peptide bonds or serving as zinc-binding motifs [4] [8].
Patent literature from the 1990s reveals significant groundwork, with US5298507A describing synthetic methodologies for structurally related heterocyclic compounds containing imidazolidine cores, highlighting their potential as intermediates for pharmacologically active agents [8]. The subsequent decades witnessed refined approaches to imidazolidinylidene synthesis, particularly through condensation reactions between fluorinated aromatic aldehydes and ethylenediamine derivatives under controlled conditions. By the early 2000s, derivatives like N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine (CID 20397148) were being cataloged in chemical databases, confirming research interest in this structural family [3].
A pivotal advancement occurred with the recognition that chiral imidazolidines derived from 1,2-diamines could serve as powerful auxiliaries for asymmetric synthesis. As highlighted in scientific literature, these heterocycles adopt specific conformations (e.g., stair-like or with pseudo-axial N-methyl substituents) that provide exceptional facial discrimination in stereoselective reactions – a property potentially exploitable in designing enantioselective enzyme inhibitors based on the title compound's scaffold [4].
Table 2: Historical Development Milestones of Imidazolidinylidene-Benzene Hybrids
Timeframe | Development | Significance |
---|---|---|
1990s | US5298507A: Synthetic methods for heterocycles containing imidazolidine units | Established foundational synthetic routes for nitrogen-rich heterocycles |
Early 2000s | Structural characterization of N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine | Confirmed stability and tautomerism of conjugated imidazolidine-aryl systems |
2010s | Recognition of imidazolidines as chiral auxiliaries in asymmetric synthesis | Revealed conformational control potential for drug stereochemistry optimization |
2017-2020 | Crystal structure reports of analogous fluoro-imidazolidinylidene conjugates | Validated electronic conjugation and planarity via X-ray diffraction |
This compound exemplifies modern bioisosteric design principles by integrating two pharmacophoric elements: the fluorinated diaminobenzene unit (common in kinase inhibitors and antimicrobials) and the imidazolidin-2-ylidene system (increasingly valued in GPCR-targeted therapeutics). The fluorinated aromatic component enhances penetration of lipid bilayers and provides a synthetic handle for further derivatization, while the imidazolidine moiety introduces conformational constraint, potential metal coordination sites, and hydrogen-bonding functionality critical for target engagement [4] [9].
Particular significance lies in its potential to modulate central nervous system targets. Research highlights that imidazolidine derivatives demonstrate remarkable affinity for G-protein coupled receptors (GPCRs) – particularly dopamine, adenosine, and serotonin receptors implicated in Parkinson's disease, depression, and anxiety disorders. The fluorinated title compound may offer improved blood-brain barrier permeability over non-fluorinated analogs, a property extensively documented in fluorinated neurotherapeutics [9]. Additionally, its structural similarity to known antitumor and anti-inflammatory dihydronaphthalene-imidazole conjugates suggests possible applications in oncology, especially considering established structure-activity relationships where imidazole introduction enhances water solubility via intramolecular hydrogen bonding while maintaining cytotoxic activity [6].
Synthetic versatility constitutes another key advantage. The compound serves as a precursor for diverse pharmacophores via:
Table 3: Pharmacological Applications of Related Structural Motifs in Drug Discovery
Structural Element | Biological Targets | Therapeutic Areas | Derivative Examples |
---|---|---|---|
Fluorinated meta-Diaminobenzenes | Kinases, Topoisomerases | Anticancer, Antimicrobial | Type II topoisomerase inhibitors [10] |
Imidazolidin-2-ylidenes | GPCRs, Adrenergic receptors | CNS Disorders, Cardiovascular | Adenosine A₂A antagonists [9] |
Conjugated Aryl-Imidazolidines | NF-κB, Inflammatory mediators | Anti-inflammatory, Immunomodulation | Dihydronaphthalene-imidazole conjugates [6] |
Recent investigations highlight the compound's utility in developing antibacterial agents targeting resistant pathogens. Its structural similarity to WO2018195098A1 patent compounds suggests potential as a topoisomerase II inhibitor scaffold, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium, where novel heterocyclic inhibitors show promise against multi-drug resistant strains [10]. Furthermore, the imidazolidine component may mimic peptide bonds or transition states in protease substrates, enabling rational design of antiviral and anti-infective agents targeting viral maturation enzymes or bacterial signal peptidases.
The strategic incorporation of fluorine significantly influences absorption, distribution, metabolism, and excretion (ADME) properties:
Ongoing research explores molecular hybridization approaches fusing this core structure with complementary pharmacophores such as thiazoles (e.g., 6-methyl-N1-(4-(pyridin-3-yl)thiazol-2-yl)benzene-1,3-diamine, CID 44249598) or pyrimidines, aiming to develop multifunctional ligands for complex polypharmacological targets in oncology and neurodegenerative diseases [7] [9]. These innovations firmly establish 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine as a versatile scaffold in contemporary rational drug design.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3